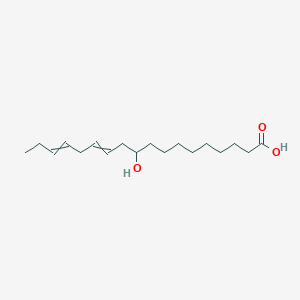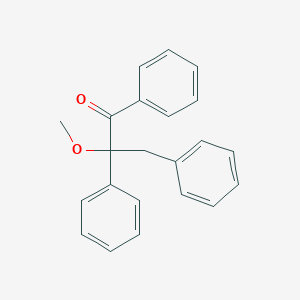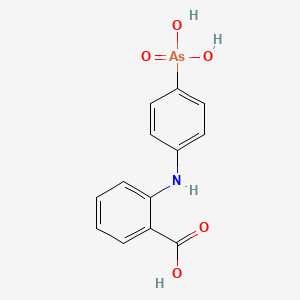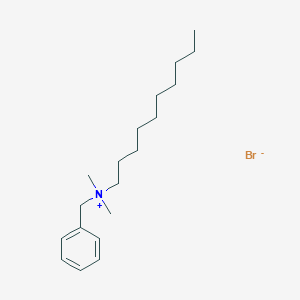
Decyldimethylbenzylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyldimethylbenzylammonium bromide is a quaternary ammonium compound widely used for its surfactant and antimicrobial properties. It is commonly found in disinfectants, antiseptics, and cleaning agents due to its ability to disrupt microbial cell membranes.
準備方法
Synthetic Routes and Reaction Conditions: Decyldimethylbenzylammonium bromide can be synthesized through the quaternization reaction of benzyldimethylamine with decyl bromide. This reaction typically occurs in a solvent such as ethyl alcohol at elevated temperatures (around 80°C) for several days. The product is then purified through recrystallization from acetone .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous processes and advanced purification techniques to ensure the final product meets commercial standards .
化学反応の分析
Types of Reactions: Decyldimethylbenzylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in micellization, where it forms micelles in aqueous solutions at certain concentrations .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles that can replace the bromide ion.
Micellization: This process occurs in aqueous solutions and is influenced by factors such as temperature and concentration.
Major Products: The major products of substitution reactions involving this compound depend on the nucleophile used. For example, reacting with a hydroxide ion would produce a corresponding alcohol.
科学的研究の応用
Decyldimethylbenzylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane disruption and antimicrobial activity.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in cleaning agents and disinfectants for its ability to kill bacteria and viruses.
作用機序
The antimicrobial action of decyldimethylbenzylammonium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the hydrophobic decyl chain and the positively charged ammonium group, which interact with the lipid components of the membrane .
類似化合物との比較
Dodecyldimethylbenzylammonium bromide: Similar in structure but with a longer alkyl chain, leading to different micellization properties.
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but different solubility and stability characteristics.
Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent. Its critical micelle concentration and degree of ionization are distinct compared to its analogs, influencing its behavior in various applications .
特性
CAS番号 |
32014-84-9 |
|---|---|
分子式 |
C19H34BrN |
分子量 |
356.4 g/mol |
IUPAC名 |
benzyl-decyl-dimethylazanium;bromide |
InChI |
InChI=1S/C19H34N.BrH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
HUSDIEGEFWRTIN-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


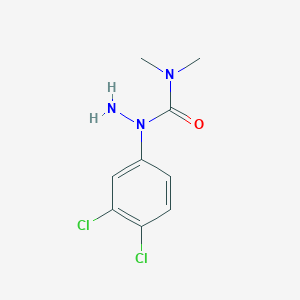
![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
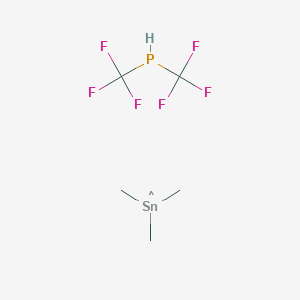
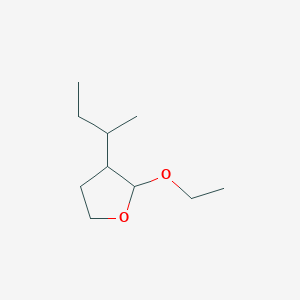

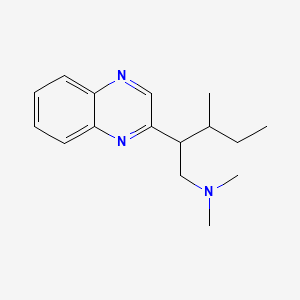
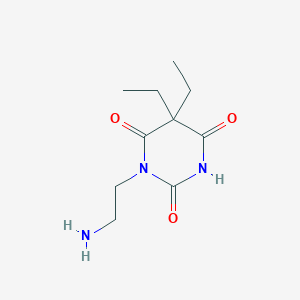

![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
